molecular formula C13H26O B15349795 (E)-10-Tridecen-1-OL

(E)-10-Tridecen-1-OL

Cat. No.: B15349795
M. Wt: 198.34 g/mol
InChI Key: MSSXLNVNZXUONF-ONEGZZNKSA-N
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Description

(E)-10-Tridecen-1-OL is a monounsaturated primary alcohol with a 13-carbon chain (tridecene) and a trans-configured double bond at position 10. Its molecular formula is C₁₃H₂₄O, with an IUPAC name reflecting the (E)-stereochemistry of the double bond. While specific data on this compound is absent in the provided evidence, structural analogs such as 10-Undecen-1-ol (C₁₁H₂₂O) and 12-Tridecyn-1-ol (C₁₃H₂₄O) suggest that this compound likely shares properties common to unsaturated alcohols, including applications in organic synthesis, pheromone research, or specialty chemical formulations .

Properties

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

(E)-tridec-10-en-1-ol

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h3-4,14H,2,5-13H2,1H3/b4-3+

InChI Key

MSSXLNVNZXUONF-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCCCCCCCCO

Canonical SMILES

CCC=CCCCCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (E)-10-Tridecen-1-OL with structurally related alcohols, focusing on molecular features, hazards, and applications. Data is inferred from analogous compounds in the evidence.

Compound This compound 10-Undecen-1-ol 12-Tridecyn-1-ol 3,7-Dimethyl-2,6-octadien-1-ol 10-Undecenoic Acid
Molecular Formula C₁₃H₂₄O C₁₁H₂₂O C₁₃H₂₄O C₁₀H₁₈O C₁₁H₂₀O₂
Functional Groups Primary alcohol, trans-alkene Primary alcohol, terminal alkene Primary alcohol, terminal alkyne Branched dienol (two double bonds) Carboxylic acid, terminal alkene
Boiling/Melting Points Not available Not explicitly reported Not available Not available Not available
Hazard Classification Unknown (inferred low risk) Non-hazardous No GHS data Irritant (Safety Directions: Avoid skin/eye contact) Irritant (carboxylic acid properties)
Applications Likely pheromone research, synthesis intermediate Reagent in organic synthesis R&D laboratory use Fragrance/cosmetic ingredient Antimicrobial agent, cosmetic formulations

Key Structural and Functional Differences:

  • Unsaturation Type :
    • This compound and 10-Undecen-1-ol both feature terminal alkenes, but the former has a longer carbon chain (C13 vs. C11) and trans-configuration, which may influence volatility and receptor binding in pheromonal applications.
    • 12-Tridecyn-1-ol contains a terminal alkyne, enhancing reactivity in click chemistry compared to alkenes .
  • Branched vs.
  • Functional Group Impact: 10-Undecenoic Acid’s carboxylic acid group introduces acidity and antimicrobial properties absent in alcohol analogs .

Research Implications and Data Gaps

While the evidence lacks direct studies on this compound, extrapolation from analogs highlights critical research directions:

  • Stereochemical Effects : The (E)-configuration may enhance biological activity compared to (Z)-isomers, as seen in pheromone systems.
  • Chain Length : Longer chains (C13 vs. C11) could improve lipid solubility for applications in controlled-release formulations.
  • Hazard Data : Empirical toxicity studies are needed to confirm safety inferences.

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